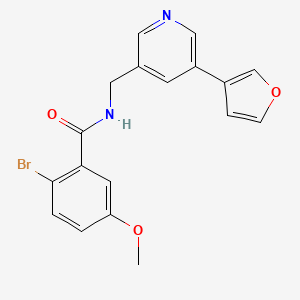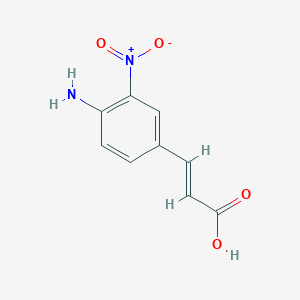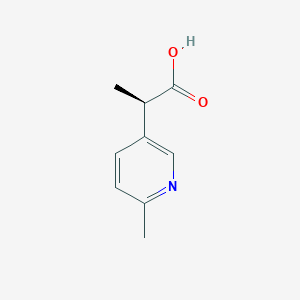![molecular formula C12H15F3N2 B2716704 N-[4-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 401565-93-3](/img/structure/B2716704.png)
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring
Mechanism of Action
Target of Action
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine, also known as Piperidin-4-yl-(4-trifluoromethyl-phenyl)-amine, is a piperidine derivative . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that piperidine derivatives can have a wide range of effects due to their interaction with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)phenyl]piperidin-4-amine typically involves the condensation of piperidine derivatives with trifluoromethyl-substituted benzaldehydes, followed by reductive amination. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in a solvent like methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Uniqueness
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the trifluoromethyl group significantly influences its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16-17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQLBAFAFQPRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate](/img/structure/B2716624.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-(2-(m-tolyloxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2716626.png)
![2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2716627.png)
![2-(2-Methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2716628.png)


![1-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}pyrrolidin-3-ol](/img/structure/B2716632.png)
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride](/img/structure/B2716634.png)
![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)


![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2716640.png)
![2,4-diethyl 3-methyl-5-[2-({8-oxo-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B2716643.png)
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2716644.png)
